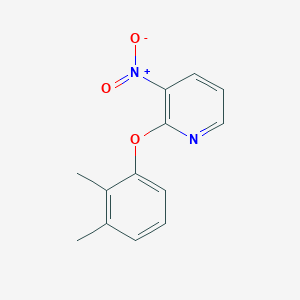

2-(2,3-Dimethylphenoxy)-3-nitropyridine

Vue d'ensemble

Description

2-(2,3-Dimethylphenoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2,3-Dimethylphenoxy)-3-nitropyridine is a compound of interest due to its potential biological activities. The nitropyridine moiety is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and antineoplastic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group attached to a pyridine ring, which is further substituted with a dimethylphenoxy group. This structure is significant as the presence of the nitro group often correlates with biological activity through mechanisms involving redox reactions.

Antimicrobial Activity

Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For example, similar nitro derivatives have shown efficacy against various pathogens by generating toxic radicals upon reduction .

| Compound | Activity Type | Mechanism |

|---|---|---|

| Metronidazole | Antimicrobial | Nitro group reduction leads to DNA damage |

| Chloramphenicol | Antimicrobial | Inhibits protein synthesis |

| This compound | Potentially antimicrobial | Hypothetical based on structural similarities |

Anti-Inflammatory Activity

Compounds with nitro groups also exhibit anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting enzymes such as iNOS and COX-2. The presence of the nitro group enhances the pharmacokinetic properties of these compounds, making them effective in reducing inflammation .

Antineoplastic Activity

Nitro derivatives have been investigated for their potential in cancer therapy. The ability to generate reactive oxygen species (ROS) through metabolic activation is a key feature that contributes to their cytotoxicity against cancer cells. This mechanism has been observed in various studies focusing on nitro-substituted compounds targeting tumor cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study explored the antimicrobial activity of various nitro derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition zones against tested pathogens, suggesting potential therapeutic applications in infectious diseases .

- Anti-Inflammatory Mechanisms : In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role as an anti-inflammatory agent. This was linked to its ability to modulate signaling pathways associated with inflammation .

- Cytotoxicity Against Cancer Cells : Research has shown that related nitropyridine compounds induce apoptosis in cancer cell lines through ROS generation and subsequent DNA damage. The structural characteristics of this compound suggest it may possess similar properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that nitropyridine derivatives exhibit antimicrobial properties. For instance, 2-(2,3-Dimethylphenoxy)-3-nitropyridine has been studied for its effectiveness against various bacterial strains. A study demonstrated that certain derivatives of nitropyridines showed promising activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Substituted pyridines have shown potential in inhibiting inflammatory pathways, which could lead to the development of new anti-inflammatory drugs . The mechanism involves the inhibition of specific enzymes involved in the inflammatory response.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it suitable for the synthesis of novel pesticides. Nitropyridines are known to exhibit insecticidal and herbicidal activities. For example, research has explored the synthesis of 3-nitropyridine derivatives that act as effective insecticides against agricultural pests . The incorporation of the dimethylphenoxy group enhances the lipophilicity and biological activity of the resulting compounds.

Organic Synthesis

Synthesis of Functionalized Compounds

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for various functionalizations, including nucleophilic substitutions and coupling reactions. For instance, studies have reported successful reactions involving thiols and other nucleophiles, leading to the formation of valuable intermediates for further chemical transformations .

Case Study: Nucleophilic Functionalization

A notable case study involved the nucleophilic functionalization of this compound with thiols under mild conditions. The reaction yielded products with high selectivity and efficiency, demonstrating the compound's utility in synthesizing complex organic molecules .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-(2,3-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOWNESUZZSGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291616 | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-55-5 | |

| Record name | MLS002694000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.